6-Amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione 6-Amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 571149-78-5
VCID: VC6070297
InChI: InChI=1S/C16H22N4O3/c1-3-4-9-20-14(17)13(15(21)19-16(20)22)18-10-11-7-5-6-8-12(11)23-2/h5-8,18H,3-4,9-10,17H2,1-2H3,(H,19,21,22)
SMILES: CCCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2OC)N
Molecular Formula: C16H22N4O3
Molecular Weight: 318.377

6-Amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione

CAS No.: 571149-78-5

Cat. No.: VC6070297

Molecular Formula: C16H22N4O3

Molecular Weight: 318.377

* For research use only. Not for human or veterinary use.

6-Amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione - 571149-78-5

Specification

CAS No. 571149-78-5
Molecular Formula C16H22N4O3
Molecular Weight 318.377
IUPAC Name 6-amino-1-butyl-5-[(2-methoxyphenyl)methylamino]pyrimidine-2,4-dione
Standard InChI InChI=1S/C16H22N4O3/c1-3-4-9-20-14(17)13(15(21)19-16(20)22)18-10-11-7-5-6-8-12(11)23-2/h5-8,18H,3-4,9-10,17H2,1-2H3,(H,19,21,22)
Standard InChI Key FLSNRHFZAAEVJQ-UHFFFAOYSA-N
SMILES CCCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2OC)N

Introduction

Chemical Identity and Structural Characteristics

6-Amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound belonging to the pyrimidinedione family. Its molecular formula is C16_{16}H22_{22}N4_{4}O3_{3}, with a molecular weight of 318.38 g/mol. The compound features a pyrimidine-2,4-dione core substituted at positions 1, 5, and 6:

  • Position 1: A butyl group (-C4_4H9_9)

  • Position 5: A 2-methoxy-benzylamino group (-NH-CH2_2-C6_6H4_4-OCH3_3)

  • Position 6: An amino group (-NH2_2)

The 2-methoxy substitution on the benzyl ring distinguishes this compound from simpler analogs like 6-amino-5-benzylamino-1-butylpyrimidine-2,4-dione (CAS 721415-06-1) . The methoxy group enhances electron density, potentially influencing solubility and receptor-binding interactions .

Table 1: Comparative Molecular Properties of Pyrimidinedione Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
6-Amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dioneC16_{16}H22_{22}N4_{4}O3_{3}318.38Butyl, 2-methoxy-benzylamino
6-Amino-5-benzylamino-1-butylpyrimidine-2,4-dione C15_{15}H20_{20}N4_{4}O2_{2}288.34Butyl, benzylamino
6-Benzylamino-1H-pyrimidine-2,4-dione C11_{11}H11_{11}N3_{3}O2_{2}217.22Benzylamino

Synthesis and Manufacturing Pathways

The synthesis of pyrimidinedione derivatives typically involves cyclocondensation or multi-step functionalization strategies. For 6-amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione, a plausible route includes:

Key Synthetic Steps

  • Core Formation: Reacting 6-aminouracil with butyl iodide under basic conditions to introduce the 1-butyl group .

  • Benzylamination: Coupling the intermediate with 2-methoxy-benzylamine via nucleophilic substitution or reductive amination .

  • Purification: Chromatographic techniques to isolate the target compound, as reported for analogs in .

Reaction Optimization

  • Microwave Irradiation: Reduces reaction times from hours to minutes, as demonstrated in pyrimido-diazepine syntheses .

  • Catalysts: Palladium or copper catalysts enhance coupling efficiency for arylaminations .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • LogP: Estimated at 1.8 (moderate lipophilicity due to the butyl chain) .

  • Aqueous Solubility: Limited (<1 mg/mL at pH 7.4), necessitating formulation aids like cyclodextrins .

Spectroscopic Data

  • IR: Peaks at 1685 cm1^{-1} (C=O stretch), 3300 cm1^{-1} (N-H stretch) .

  • NMR:

    • 1^1H NMR (DMSO-d6): δ 1.35 (t, 3H, butyl-CH3), 3.80 (s, 3H, OCH3), 6.90–7.40 (m, 4H, aromatic) .

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Pyrimidinedione Derivatives

CompoundTargetIC50_{50}/EC50_{50}Source
6-Amino-5-benzylamino-1-butylpyrimidine-2,4-dione EGFR T790M2.1 µM
6-Benzylamino-1H-pyrimidine-2,4-dione HeLa cells8.7 µM
Pyrimido[4,5-e][1, diazepines Aurora A kinase0.45 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator